molecular formula C24H40 B196150 5beta-Cholane CAS No. 80373-86-0

5beta-Cholane

Cat. No.: B196150
CAS No.: 80373-86-0
M. Wt: 330.6 g/mol
InChI Key: QSHQKIURKJITMZ-OBUPQJQESA-N
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Description

Mechanism of Action

Chemical Reactions Analysis

5beta-Cholane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and tosyl chloride for substitution reactions. The major products formed from these reactions are various functionalized derivatives of this compound.

Comparison with Similar Compounds

5beta-Cholane is unique due to its specific stereochemistry and biological activity. Similar compounds include:

These compounds share a similar cholane backbone but differ in their functional groups and stereochemistry, leading to varied biological activities and applications.

Properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQKIURKJITMZ-OBUPQJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-86-0
Record name Cholane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 5β-cholane derivatives and the Farnesoid X Receptor (FXR)?

A1: Research has unveiled a fascinating interaction between 5β-cholane derivatives and the Farnesoid X Receptor (FXR), a nuclear receptor with critical roles in cholesterol and lipid metabolism. Notably, a series of 5β-cholanic acid derivatives, even those lacking hydroxyl groups or other substituents on the steroidal rings, demonstrated the ability to activate FXR more potently than hydroxylated bile acids in reporter gene assays []. Among these, N-methyl-5β-glycocholanic acid (NMGCA) emerged as a potent FXR activator, inducing receptor/coactivator complex formation, increasing FXR target gene expression in human hepatoma HepG2 cells, and causing hypolipidemic effects alongside FXR target gene induction in rat livers [].

Q2: How does the structure of 5β-cholane derivatives affect their interaction with FXR?

A2: While specific structure-activity relationship (SAR) data from the provided abstracts is limited, the research highlights that the presence of a hydroxyl group on the steroidal rings is not a prerequisite for FXR activation []. This suggests that other structural features of 5β-cholanic acid derivatives, such as the N-methyl group in NMGCA, contribute significantly to their interaction with FXR and subsequent biological activity. Further investigation into the SAR of these compounds could uncover modifications that optimize FXR activation for therapeutic benefit.

Q3: Can 5β-cholane derivatives be used to functionalize unactivated carbons in other steroid molecules?

A3: Yes, studies have shown that dimethyldioxirane (DMDO) oxidation of 5β-cholane derivatives, specifically stereoisomeric methyl 3α,6-diacetoxy-5β-cholanoates, can facilitate the direct hydroxylation of unactivated carbons at the 14α and 17α positions of other steroid molecules []. Interestingly, this reaction proceeds regardless of the stereochemical configuration at the A/B-ring junction or the presence of the acetoxy groups at C-3 and C-6 []. This suggests that 5β-cholane derivatives, when combined with specific oxidizing agents like DMDO, can act as tools for the selective functionalization of unactivated carbons in complex steroid molecules.

Q4: Beyond FXR activation and carbon functionalization, are there other applications of 5β-cholane derivatives in chemical synthesis?

A4: Yes, 5β-cholane derivatives serve as versatile building blocks in organic synthesis, particularly in preparing steroidal bisquaternary ammonium compounds []. The synthesis often involves modifications of the 5β-cholane scaffold, such as the introduction of sulfonate esters at various positions like C-3, C-7, C-12, and C-24 []. These modifications are crucial for subsequent transformations, including reduction reactions and nucleophilic displacements, ultimately leading to the desired steroidal bisquaternary ammonium compounds.

Q5: What analytical techniques are commonly employed to characterize and quantify 5β-cholane derivatives?

A5: Researchers utilize a range of analytical techniques to characterize and quantify 5β-cholane derivatives. Gas liquid chromatography proves invaluable for analyzing complex mixtures of steroidal hydrocarbons, particularly in studies investigating the reduction of sulfonate esters derived from 5β-cholane []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of synthetic steroidal Liver X Receptor agonists derived from 5β-cholane in plasma samples []. These techniques, among others, are essential for studying the synthesis, metabolism, and biological activity of 5β-cholane derivatives.

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